molecular formula C9H12N2O B1487139 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol CAS No. 2090869-75-1

6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol

Cat. No. B1487139
M. Wt: 164.2 g/mol
InChI Key: SIWLNHTWCONBEZ-UHFFFAOYSA-N
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Description

The compound “6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The cyclopropylmethyl group is a chemical structure derived from cyclopropane . Cyclopropane is a three-membered ring with bond angles of 60°, which are highly strained .


Molecular Structure Analysis

The molecular structure of “6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol” is complex due to the presence of a pyrimidine ring and a cyclopropylmethyl group. The cyclopropyl group is highly strained due to its small ring size and unfavored bond angles .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Characterization : A study detailed the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, offering insights into their crystalline structures and properties through single-crystal analysis and theoretical calculations. These derivatives exhibit significant stability and reactivity, which could be relevant for applications in material science and pharmaceuticals (Ali et al., 2021).

Applications in Drug Synthesis

  • Intermediate for Anticancer Drugs : The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, was explored, highlighting the potential use of related pyrimidine derivatives in the synthesis of significant medical treatments (Guo Lei-ming, 2012).

Biological Activities and Applications

  • Antimicrobial Activity : Research into substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives showed significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
  • Growth Stimulant Activities : A series of novel 2-S-, 4-, 5-substituted and bicyclic 6-methylpyrimidine-4-ol derivatives demonstrated pronounced stimulating action on plant growth, indicating potential agricultural applications (Yengoyan et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, (Bromomethyl)cyclopropane, indicates that it is a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to handle it with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-10-8(4-7-2-3-7)5-9(12)11-6/h5,7H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLNHTWCONBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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